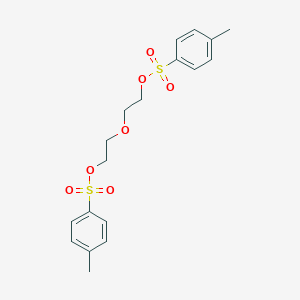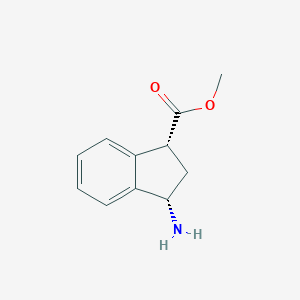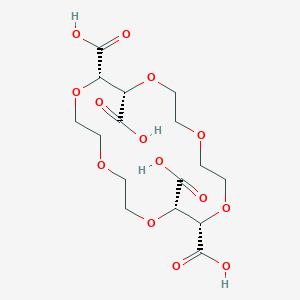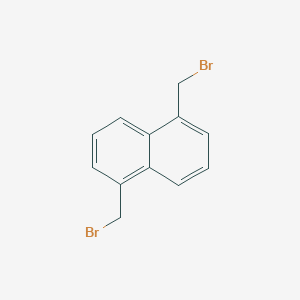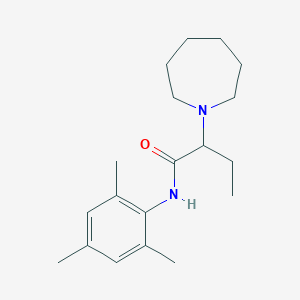
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMA-2 and is a member of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in scientific research, and
Mecanismo De Acción
The exact mechanism of action of TMA-2 is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, among other functions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TMA-2 are similar to those of other phenethylamine compounds. It has been shown to have psychoactive effects, such as altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMA-2 in lab experiments is its potential to provide insights into the mechanisms of action of other phenethylamine compounds. However, one limitation is its psychoactive effects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of TMA-2. One area of interest is its potential use in the treatment of various medical conditions, such as depression and anxiety. Another area of interest is its potential use in the development of new psychoactive compounds. Additionally, further research is needed to fully understand the mechanisms of action of TMA-2 and other phenethylamine compounds.
Métodos De Síntesis
The synthesis of TMA-2 involves the reaction of alpha-ethylphenethylamine with 2,4,6-trimethylbenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then acetylated to obtain 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-.
Aplicaciones Científicas De Investigación
TMA-2 has been studied extensively for its potential use in scientific research. It has been shown to have psychoactive effects, similar to those of other phenethylamine compounds, and has been used in studies to investigate the effects of these compounds on the brain. TMA-2 has also been studied for its potential use in the treatment of various medical conditions, such as depression and anxiety.
Propiedades
Número CAS |
118564-56-0 |
|---|---|
Nombre del producto |
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- |
Fórmula molecular |
C19H30N2O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22) |
Clave InChI |
PIRAZAGTGLMJDK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
SMILES canónico |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Solubilidad |
41 [ug/mL] |
Sinónimos |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



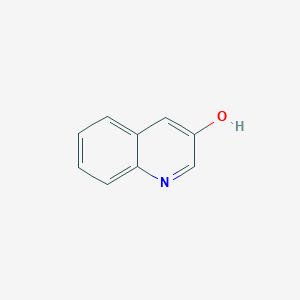
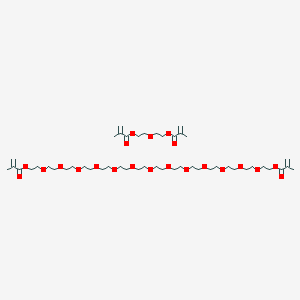
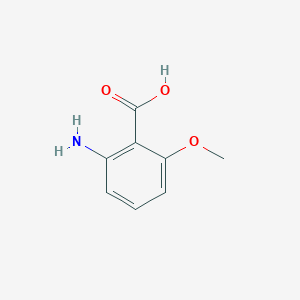
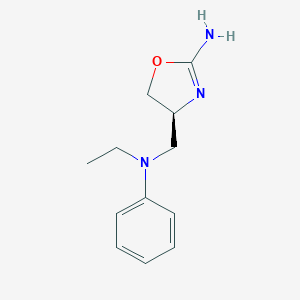
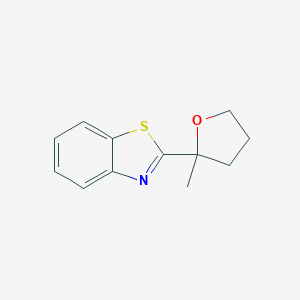
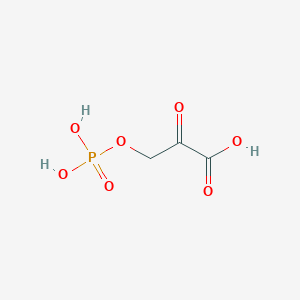
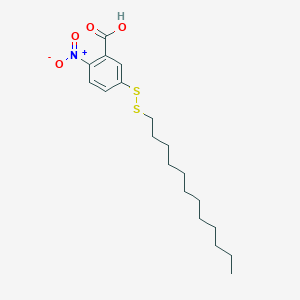
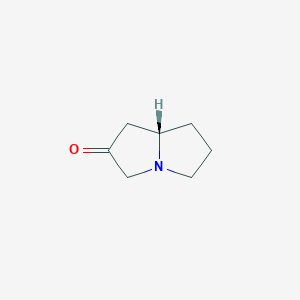
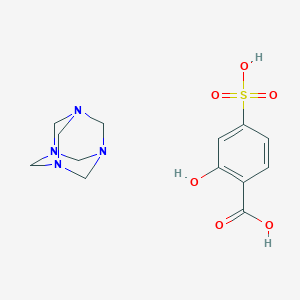
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
